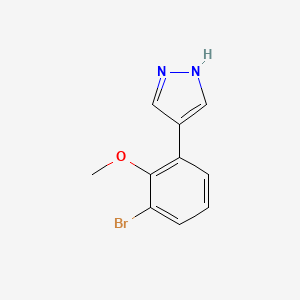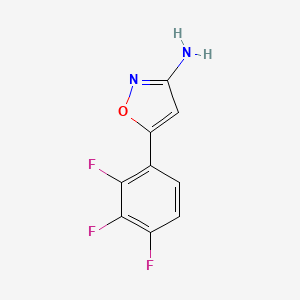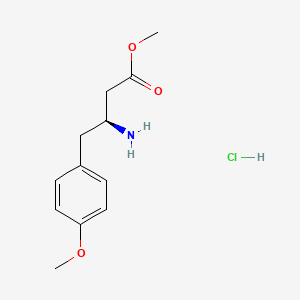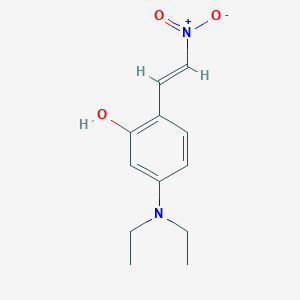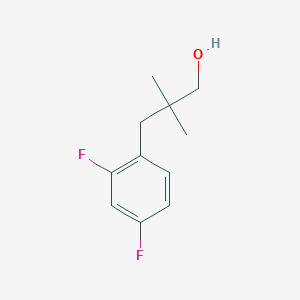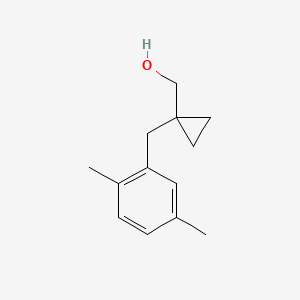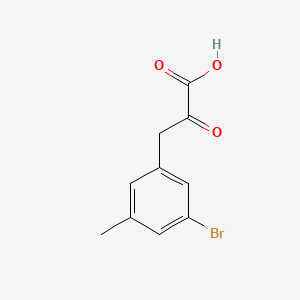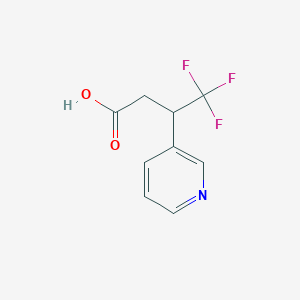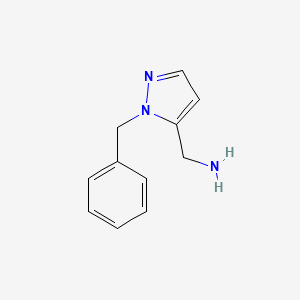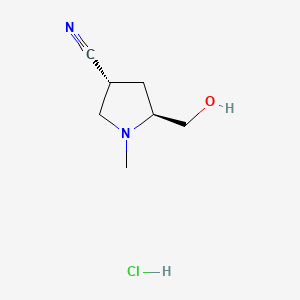
(3R,5S)-5-(hydroxymethyl)-1-methylpyrrolidine-3-carbonitrile hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3R,5S)-5-(hydroxymethyl)-1-methylpyrrolidine-3-carbonitrile hydrochloride is a chiral compound with significant applications in various fields of scientific research. This compound is characterized by its unique stereochemistry, which plays a crucial role in its reactivity and interactions with other molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3R,5S)-5-(hydroxymethyl)-1-methylpyrrolidine-3-carbonitrile hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with readily available starting materials such as pyrrolidine derivatives.
Reaction Conditions: The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the desired stereochemistry.
Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize yield and efficiency. The use of automated systems and stringent quality control measures ensures the consistency and reliability of the product.
Análisis De Reacciones Químicas
Types of Reactions
(3R,5S)-5-(hydroxymethyl)-1-methylpyrrolidine-3-carbonitrile hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonitrile group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are commonly used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions include:
Oxidation: Aldehydes or carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted pyrrolidine derivatives.
Aplicaciones Científicas De Investigación
(3R,5S)-5-(hydroxymethyl)-1-methylpyrrolidine-3-carbonitrile hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique stereochemistry.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mecanismo De Acción
The mechanism of action of (3R,5S)-5-(hydroxymethyl)-1-methylpyrrolidine-3-carbonitrile hydrochloride involves its interaction with specific molecular targets. The compound’s stereochemistry allows it to bind selectively to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or activation of signaling cascades, depending on the specific application.
Comparación Con Compuestos Similares
Similar Compounds
(3R,5S)-5-(hydroxymethyl)-1-methylpyrrolidin-3-ol hydrochloride: A closely related compound with similar stereochemistry but different functional groups.
(3R,5S)-5-(hydroxymethyl)-1-methylpyrrolidine-3-carboxylic acid: Another similar compound with a carboxylic acid group instead of a nitrile group.
Uniqueness
(3R,5S)-5-(hydroxymethyl)-1-methylpyrrolidine-3-carbonitrile hydrochloride is unique due to its specific combination of functional groups and stereochemistry, which confer distinct reactivity and binding properties. This uniqueness makes it valuable in various research and industrial applications.
Propiedades
Fórmula molecular |
C7H13ClN2O |
|---|---|
Peso molecular |
176.64 g/mol |
Nombre IUPAC |
(3R,5S)-5-(hydroxymethyl)-1-methylpyrrolidine-3-carbonitrile;hydrochloride |
InChI |
InChI=1S/C7H12N2O.ClH/c1-9-4-6(3-8)2-7(9)5-10;/h6-7,10H,2,4-5H2,1H3;1H/t6-,7-;/m0./s1 |
Clave InChI |
YIWSSKJAMHGDJA-LEUCUCNGSA-N |
SMILES isomérico |
CN1C[C@@H](C[C@H]1CO)C#N.Cl |
SMILES canónico |
CN1CC(CC1CO)C#N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



